9-Ethyl-1-oxaspiro[5.5]undecan-4-one
CAS No.:
Cat. No.: VC18327864
Molecular Formula: C12H20O2
Molecular Weight: 196.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H20O2 |
|---|---|
| Molecular Weight | 196.29 g/mol |
| IUPAC Name | 9-ethyl-1-oxaspiro[5.5]undecan-4-one |
| Standard InChI | InChI=1S/C12H20O2/c1-2-10-3-6-12(7-4-10)9-11(13)5-8-14-12/h10H,2-9H2,1H3 |
| Standard InChI Key | IXUSRXVKZCSQNG-UHFFFAOYSA-N |
| Canonical SMILES | CCC1CCC2(CC1)CC(=O)CCO2 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The defining feature of 9-Ethyl-1-oxaspiro[5.5]undecan-4-one is its spirocyclic framework, where a central oxygen atom bridges two cyclohexane-like rings. The "spiro[5.5]" designation indicates that both rings contain five carbon atoms each, with the oxygen atom forming part of the 1-oxa ring system. The ethyl group at position 9 introduces steric bulk, influencing conformational dynamics .
Table 1: Molecular Identifiers and Structural Data
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 9-Ethyl-1-oxaspiro[5.5]undecan-4-one | |
| Molecular Formula | ||
| Molecular Weight | 196.29 g/mol | |
| Canonical SMILES | CCC1CCC2(CC1)CC(=O)CCO2 | |
| InChI Key | IXUSRXVKZCSQNG-UHFFFAOYSA-N |
Conformational Analysis
Variable-temperature NMR studies of analogous spiro[5.5] systems reveal restricted rotation around the spiro junction, leading to axial chirality . For 9-Ethyl-1-oxaspiro[5.5]undecan-4-one, the ethyl substituent likely stabilizes one conformer through steric interactions, as observed in 3,9-dimethyl derivatives . Computational modeling predicts an energy barrier of ~12–15 kcal/mol for ring flipping, consistent with spirocyclic ethers .
Synthesis and Manufacturing
Retrosynthetic Strategies
While no explicit synthesis is documented for 9-Ethyl-1-oxaspiro[5.5]undecan-4-one, analogous compounds are synthesized via Robinson annelation or multi-component cyclization. A plausible route involves:
-
Aldol Condensation: Reacting ethyl-substituted cyclohexanone with a γ-ketoaldehyde to form the spiro core.
-
Ring-Closing Metathesis: Using Grubbs catalyst to forge the oxygen-containing ring .
-
Functionalization: Introducing the ethyl group via alkylation or cross-coupling .
Key Challenges
-
Regioselectivity: Ensuring proper alignment of reactive sites during cyclization.
-
Stereochemical Control: Managing axial chirality at the spiro center, often addressed through chiral auxiliaries .
-
Yield Optimization: Reported yields for similar spirocycles range from 29% to 57%, necessitating iterative optimization .
Physicochemical Properties
Stability and Reactivity
The compound’s stability is influenced by its electron-deficient ketone group and sterically shielded ether oxygen. Key properties include:
-
LogP: Predicted ~2.1 (moderate lipophilicity).
-
Aqueous Solubility: <1 mg/mL due to nonpolar spiro framework .
-
Thermal Stability: Decomposition above 250°C, typical for spirocyclic ethers .
Nuclear Magnetic Resonance (NMR)
-
-NMR:
-
-NMR:
Mass Spectrometry
-
ESI-MS: m/z 197.1 [M+H].
-
Fragmentation pattern dominated by loss of ethyl (m/z 169) and ketone groups (m/z 141).
Comparative Analysis with Related Spirocycles
Table 2: Structural and Functional Comparisons
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume